amino}-3-hydroxy-2-methylbutanoic acid CAS No. 1824153-33-4](/img/structure/B2420811.png)

4-{[(Tert-butoxy)carbonyl](methyl)amino}-3-hydroxy-2-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

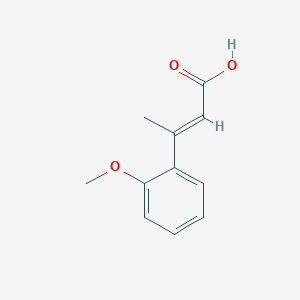

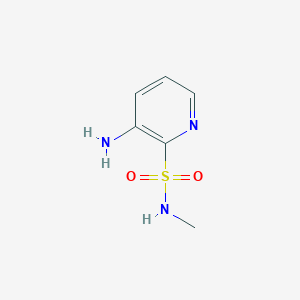

“4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid” is a chemical compound with a molecular formula of C11H21NO5 . It has a molecular weight of 247.29 . The compound is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H21NO5/c1-7(9(14)15)8(13)6-12(5)10(16)17-11(2,3)4/h7-8,13H,6H2,1-5H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 247.29 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid and related compounds are pivotal in various synthesis applications. For instance, they are used in the synthesis of carbonyl-containing peroxides through alkylation and subsequent oxidation processes (Vostres et al., 2013). Another example is the utilization of similar compounds for substitutions and chain elongations in chiral synthesis processes, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).

Medicinal Chemistry

In the field of medicinal chemistry, these compounds are instrumental. An example includes their use in the design of renin inhibitory peptides, where they act as transition-state analogues to inhibit human plasma renin (Thaisrivongs et al., 1987). Additionally, they have been applied in the synthesis of Polo-box domain-binding peptides, demonstrating their potential in signal transduction-directed therapies (Liu et al., 2009).

Organic Chemistry and Catalysis

In organic chemistry, these compounds play a role in the synthesis of various amino acids and their derivatives, such as in the diastereoselective alkylation processes for fluorinated amino acids (Laue et al., 2000). They are also used in the study of enzyme-catalyzed reactions and as substrates for gamma-aminobutyric acid aminotransferase (Silverman et al., 1986).

Environmental and Biotechnological Applications

In environmental science, these compounds are analyzed in microbial methods, particularly in the study of sulfur-dependent anaerobic archaea, which has implications for understanding extreme environments (Rimbault et al., 1993). They are also significant in biotechnology, as seen in their use for the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies et al., 1997).

Polymer Science

In polymer science, these compounds are utilized in the development of environmentally benign copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid, highlighting their importance in sustainable materials research (Tsai et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

3-hydroxy-2-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-7(9(14)15)8(13)6-12(5)10(16)17-11(2,3)4/h7-8,13H,6H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBICMCWEONDXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN(C)C(=O)OC(C)(C)C)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

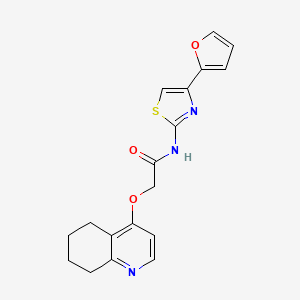

![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)

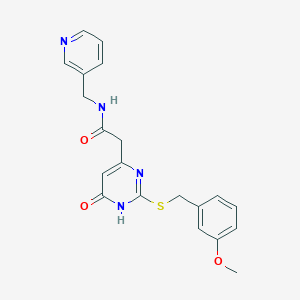

![4-bromo-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2420729.png)

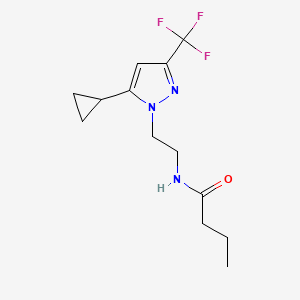

![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)

![6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420745.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2420748.png)

![3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2420749.png)

![methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2420750.png)